1-(2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-(2,4-Dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a 2,3-dimethylphenyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution reactions: The piperazine ring is then subjected to substitution reactions to introduce the 2,4-dimethoxybenzyl and 2,3-dimethylphenyl groups. This can be achieved through nucleophilic substitution reactions using appropriate benzyl halides and phenyl halides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides or phenyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(2,4-Dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors in the central nervous system, modulating neurotransmitter release and signal transduction. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2,4-Dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2,4-Dimethoxybenzyl)-4-phenylpiperazine: Similar structure but lacks the dimethyl substitution on the phenyl ring.
1-Benzyl-4-(2,3-dimethylphenyl)piperazine: Similar structure but lacks the methoxy substitution on the benzyl ring.
1-(2,4-Dimethoxyphenyl)-4-(2,3-dimethylphenyl)piperazine: Similar structure but has the methoxy groups directly on the phenyl ring instead of the benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-6-5-7-20(17(16)2)23-12-10-22(11-13-23)15-18-8-9-19(24-3)14-21(18)25-4/h5-9,14H,10-13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKLXIFYLDYUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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